molecular formula C10H7BrClN B14041175 8-Bromo-5-chloro-2-methylquinoline

8-Bromo-5-chloro-2-methylquinoline

Cat. No.: B14041175
M. Wt: 256.52 g/mol
InChI Key: ZIFFAZFUUBTUFD-UHFFFAOYSA-N
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Description

8-Bromo-5-chloro-2-methylquinoline is a quinoline derivative, a class of compounds known for their diverse biological and chemical properties Quinoline derivatives are widely used in various fields, including medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-chloro-2-methylquinoline can be achieved through several methods. One common approach involves the bromination and chlorination of 2-methylquinoline. The reaction typically uses bromine and chlorine as reagents in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-chloro-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Scientific Research Applications

8-Bromo-5-chloro-2-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloro-2-methylquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-2-methylquinoline
  • 5-Chloro-2-methylquinoline
  • 8-Bromo-5-methylquinoline

Uniqueness

8-Bromo-5-chloro-2-methylquinoline is unique due to the simultaneous presence of bromine, chlorine, and methyl groups on the quinoline ring. This combination of substituents provides distinct reactivity and potential for diverse applications compared to other quinoline derivatives .

Properties

IUPAC Name

8-bromo-5-chloro-2-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-2-3-7-9(12)5-4-8(11)10(7)13-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFFAZFUUBTUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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